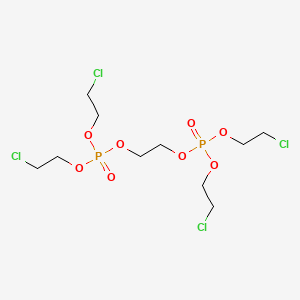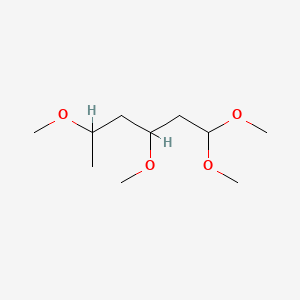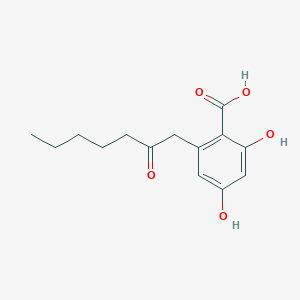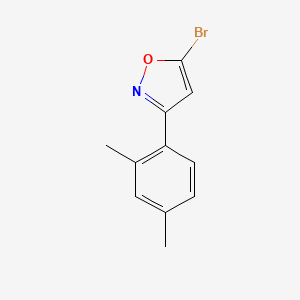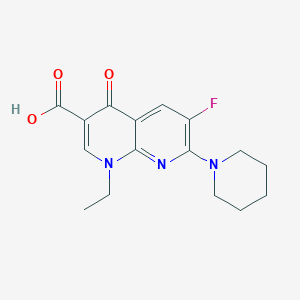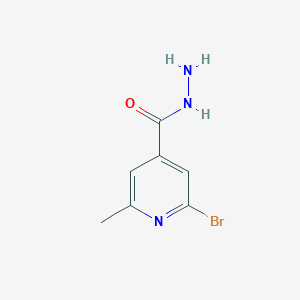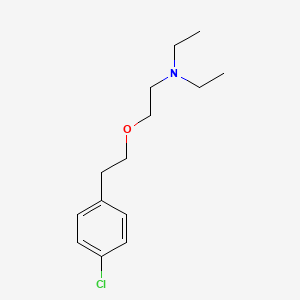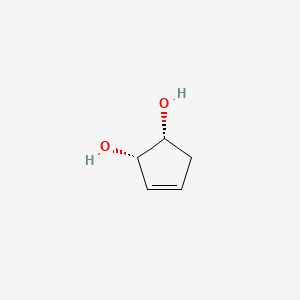
(1R,2S)-cyclopent-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-cyclopent-3-ene-1,2-diol is a chiral organic compound with a cyclopentene ring structure and two hydroxyl groups attached to the first and second carbon atoms. The compound’s stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-cyclopent-3-ene-1,2-diol can be achieved through various methods. One common approach involves the asymmetric dihydroxylation of cyclopentene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, to achieve high enantioselectivity. The reaction is carried out under mild conditions, often at room temperature, and yields the desired diol with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-cyclopent-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can yield cyclopentane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products
Oxidation: Cyclopentane-1,2-dione, cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane-1,2-diol.
Substitution: Cyclopent-3-ene-1,2-dichloride, cyclopent-3-ene-1,2-dibromide.
Aplicaciones Científicas De Investigación
(1R,2S)-cyclopent-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a substrate for studying enzyme specificity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of (1R,2S)-cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. For example, the hydroxyl groups can form hydrogen bonds with active site residues of enzymes, facilitating catalytic reactions. Additionally, the compound’s stereochemistry can influence its ability to interact with chiral receptors, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-cyclopent-3-ene-1,2-diol: The enantiomer of (1R,2S)-cyclopent-3-ene-1,2-diol with opposite stereochemistry.
Cyclopent-3-ene-1,2-diol: The racemic mixture containing both (1R,2S) and (1S,2R) enantiomers.
Cyclopent-3-ene-1,2-dione: The oxidized form of the diol with two carbonyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications requiring high selectivity, such as in asymmetric synthesis and chiral recognition studies. The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
170211-24-2 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
(1R,2S)-cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C5H8O2/c6-4-2-1-3-5(4)7/h1-2,4-7H,3H2/t4-,5+/m0/s1 |
Clave InChI |
VQWAZBMRMSMLPG-CRCLSJGQSA-N |
SMILES isomérico |
C1C=C[C@@H]([C@@H]1O)O |
SMILES canónico |
C1C=CC(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
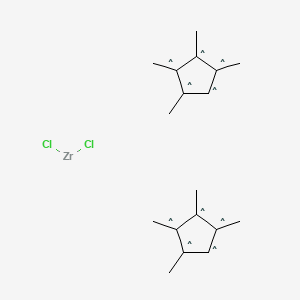
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)

